molecular formula C6H4ClFIN B13891396 6-Chloro-3-fluoro-4-iodo-2-methylpyridine

6-Chloro-3-fluoro-4-iodo-2-methylpyridine

Katalognummer: B13891396
Molekulargewicht: 271.46 g/mol
InChI-Schlüssel: LAIPLCPMISBLJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-3-fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, iodine, and a methyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-4-iodo-2-methylpyridine can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpyridine derivatives. For instance, starting with 2-methyl-3-fluoropyridine, selective iodination and chlorination can be performed using appropriate reagents such as iodine monochloride (ICl) and chlorine gas (Cl2) under controlled conditions.

Another approach involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-methylpyridine is coupled with halogenated aryl halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-fluoro-4-iodo-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

6-chloro-3-fluoro-4-iodo-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-chloro-3-fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-3-fluoro-4-iodo-5-methylpyridine
  • 6-chloro-2-fluoro-4-iodo-3-methylpyridine
  • 5-chloro-3-fluoro-4-iodo-2-methylpyridine

Uniqueness

6-chloro-3-fluoro-4-iodo-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, and iodine atoms in specific positions allows for selective functionalization and diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H4ClFIN

Molekulargewicht

271.46 g/mol

IUPAC-Name

6-chloro-3-fluoro-4-iodo-2-methylpyridine

InChI

InChI=1S/C6H4ClFIN/c1-3-6(8)4(9)2-5(7)10-3/h2H,1H3

InChI-Schlüssel

LAIPLCPMISBLJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=N1)Cl)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.